molecular formula C18H18FNO2 B8611320 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylbut-2-enamide CAS No. 649740-53-4

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylbut-2-enamide

Cat. No.: B8611320
CAS No.: 649740-53-4
M. Wt: 299.3 g/mol
InChI Key: QZNHKIRLLUXUQA-UHFFFAOYSA-N
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Description

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

649740-53-4

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-N-methylbut-2-enamide

InChI

InChI=1S/C18H18FNO2/c1-13(10-18(21)20-2)15-6-8-17(9-7-15)22-12-14-4-3-5-16(19)11-14/h3-11H,12H2,1-2H3,(H,20,21)

InChI Key

QZNHKIRLLUXUQA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.224 g (4 mmol) of KOH is dissolved in 10 ml methanol. 0.4 g (1.33 mmol) of 3-[4-(3-fluoro-benzyloxy)-phenyl]-but-2-enoic acid methyl ester is added and the resulting solution refluxed for 6 hours, concentrated and acidified with 2N aqueous hydrochloric acid. Extraction with ethyl acetate gives 325 mg (85%) of the crude acid. This acid is dissolved in 10 ml of dichloromethane, 2 drops of N,N-dimethylformamide are added and the mixture is cooled to 0° C. Slow addition of 0.380 g (3 mmol) of oxalylchloride yields a yellow solution which is stirred for additional 1.5 hours at RT. Evaporation of the reaction mixture leaves a yellowish resin which is dissolved in 5 ml THF and slowly added at 0° C. to a mixture of 5 ml THF and 5 ml aqueous methylamine (40%). The resulting slurry is stirred at RT for 1 hour, evaporated, diluted with water and extracted three times with ethyl acetate. Chromatography on silica gel (cyclohexane/ethyl acetate 1:1) gives 220 mg (50%) of a colorless solid. MS: m/e=300.2 (M++H).
Name
Quantity
0.224 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
50%

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